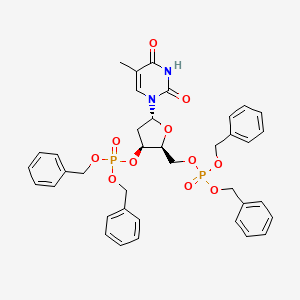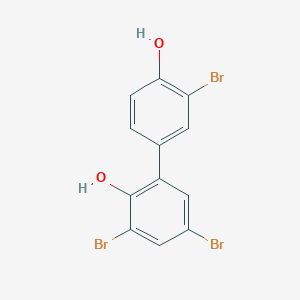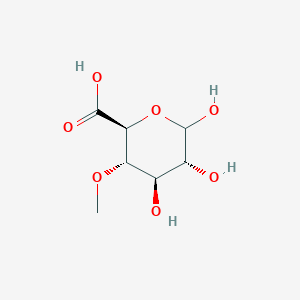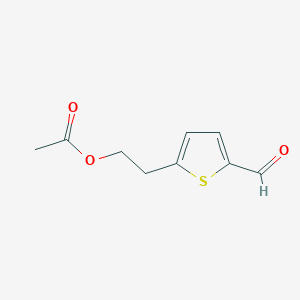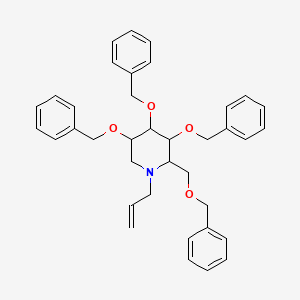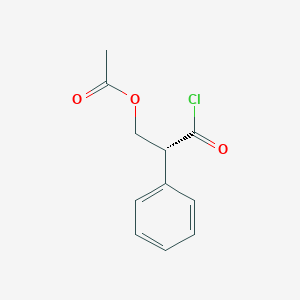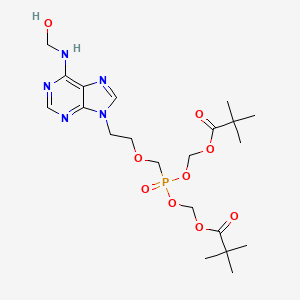
N6-Hydroxymethyl Adefovir Dipivoxil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Hydroxymethyl Adefovir Dipivoxil is a derivative of Adefovir Dipivoxil, an antiviral compound primarily used in the treatment of chronic hepatitis B. This compound is known for its efficacy in inhibiting the replication of the hepatitis B virus by targeting the viral DNA polymerase. The molecular formula of this compound is C21H34N5O9P, and it has a molecular weight of 531.4965 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-Hydroxymethyl Adefovir Dipivoxil involves multiple steps, starting from the precursor Adefovir. The hydroxymethylation of Adefovir is achieved through a series of chemical reactions, including esterification and phosphorylation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: N6-Hydroxymethyl Adefovir Dipivoxil undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form different analogs with varying antiviral activities.
Substitution: The hydroxymethyl group can be substituted with other functional groups to modify its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed: The major products formed from these reactions include various analogs of this compound with modified antiviral properties. These analogs are studied for their potential use in treating different viral infections .
Scientific Research Applications
N6-Hydroxymethyl Adefovir Dipivoxil has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its antiviral properties and its mechanism of action against the hepatitis B virus.
Medicine: It is used in the development of antiviral drugs and in clinical studies to evaluate its efficacy and safety in treating viral infections.
Industry: The compound is used in the pharmaceutical industry for the production of antiviral medications.
Mechanism of Action
N6-Hydroxymethyl Adefovir Dipivoxil exerts its antiviral effects by inhibiting the viral DNA polymerase enzyme. Upon administration, the compound is converted into its active form, which competes with natural nucleotides for incorporation into the viral DNA. This results in the termination of DNA chain elongation, thereby inhibiting viral replication. The molecular targets include the viral DNA polymerase and the reverse transcriptase enzyme .
Comparison with Similar Compounds
Adefovir Dipivoxil: The parent compound, used primarily for treating hepatitis B.
Tenofovir Disoproxil Fumarate: Another nucleotide analog with similar antiviral properties.
Entecavir: A nucleoside analog used for treating hepatitis B with a different mechanism of action.
Uniqueness: N6-Hydroxymethyl Adefovir Dipivoxil is unique due to its modified structure, which enhances its antiviral activity and pharmacokinetic properties. The hydroxymethyl group provides additional sites for chemical modification, allowing for the development of new analogs with improved efficacy and reduced toxicity .
Properties
Molecular Formula |
C21H34N5O9P |
|---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
[2,2-dimethylpropanoyloxymethoxy-[2-[6-(hydroxymethylamino)purin-9-yl]ethoxymethyl]phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H34N5O9P/c1-20(2,3)18(28)32-12-34-36(30,35-13-33-19(29)21(4,5)6)14-31-8-7-26-10-24-15-16(25-11-27)22-9-23-17(15)26/h9-10,27H,7-8,11-14H2,1-6H3,(H,22,23,25) |
InChI Key |
YJHTYKJKQVFIIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)NCO)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


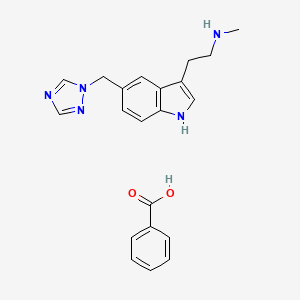
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[6,7,7,19,19,20-hexamethyl-9,17-bis(sulfomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17-octaen-13-yl]benzoic acid](/img/structure/B13859900.png)
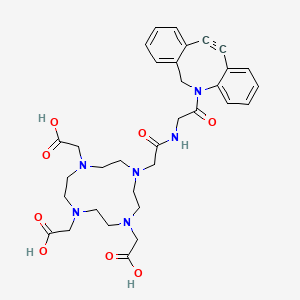
![(3R,5S)-5-(6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid Sodium Salt](/img/structure/B13859914.png)
![2-Ethoxybenzo[b]thiophen-4-ol](/img/structure/B13859918.png)
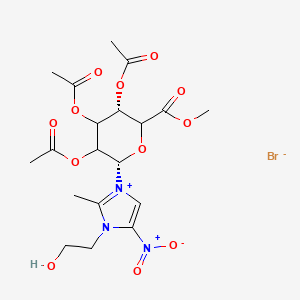
![3-Methyl-2-chloro-4-amino-3H-imidazo[4,5-f]quinoline, Hydrochloride Salt](/img/structure/B13859937.png)
